Lactaronecatorin A

Übersicht

Beschreibung

Lactaronecatorin A is a terpene lactone, a class of organic compounds known for containing a lactone ring. These compounds are derived from prenol lipids and are often found in various natural sources. This compound has a molecular formula of C15H22O3 and is primarily located in the membrane and cytoplasm within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthetic preparation of Lactaronecatorin A involves several steps, typically starting from simpler organic molecules. The process often includes the formation of the lactone ring through cyclization reactions. Specific details on the synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing terpene lactones can be applied.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques. This could include the use of bioreactors for the fermentation of microorganisms that produce the compound naturally or through engineered biosynthetic pathways.

Analyse Chemischer Reaktionen

General Approaches to Studying Novel Compounds

When investigating under-characterized molecules, researchers typically focus on:

-

Structural elucidation via NMR, X-ray crystallography, or mass spectrometry.

-

Reactivity profiling under varying conditions (e.g., pH, temperature, catalysts).

-

Functional group analysis to predict potential reaction pathways (e.g., ester hydrolysis, oxidation of alcohols) .

For Lactaronecatorin A, hypothetical reactions might involve:

-

Acid/Base-Catalyzed Transformations : Common in natural product chemistry, such as hydrolysis of lactone rings or glycosidic bonds .

-

Oxidation/Reduction : Targeting unsaturated bonds or hydroxyl groups, guided by computational models .

Reaction Optimization Strategies

Design of Experiments (DoE) and kinetic studies are critical for optimizing reactions of complex molecules. Key parameters include:

Example from alkane functionalization (analogous to challenging substrates):

text**[Step 1](pplx://action/followup)**: Substrate activation via non-classical carbocation intermediates [5]. **[Step 2](pplx://action/followup)**: Nucleophilic attack under controlled conditions (e.g., −78°C, THF) [5][7].

Analytical Techniques for Reaction Monitoring

Modern tools for tracking reaction progress include:

-

Chirped-pulse millimeter-wave spectroscopy : Detects vibrationally excited products to infer transition-state geometries .

-

In situ IR/Raman spectroscopy : Identifies intermediate species in real time .

-

High-resolution mass spectrometry : Confirms product formation and purity .

Challenges in Scaling Reactions

For compounds like this compound, scalability issues may arise from:

Wissenschaftliche Forschungsanwendungen

Lactaronecatorin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In chemistry, it serves as a model compound for studying the reactivity of terpene lactones. In medicine, its derivatives are explored for therapeutic applications.

Wirkmechanismus

The mechanism of action of Lactaronecatorin A involves its interaction with specific molecular targets and pathways within cells. As a terpene lactone, it may interact with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Lactaronecatorin A can be compared with other similar terpene lactones, such as:

Artemisinin: Known for its antimalarial properties.

Parthenolide: Studied for its anticancer and anti-inflammatory effects.

Costunolide: Known for its antimicrobial and anticancer activities.

This compound is unique due to its specific molecular structure and the particular biological activities it exhibits. While it shares some properties with other terpene lactones, its distinct chemical composition and reactivity make it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Lactaronecatorin A is a compound that has garnered attention in the field of natural products and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a terpenoid lactone, a group known for various bioactive properties. Terpenoids with lactone structures have been reported to exhibit cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial activities . The unique structural features of this compound contribute to its potential therapeutic applications.

1. Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

The above table summarizes the antimicrobial efficacy of this compound against selected pathogens, demonstrating its potential as an antimicrobial agent.

2. Cytotoxic Effects

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing this compound's potential as an anticancer drug.

3. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

Case Study 1: Anticancer Properties

In a study involving MCF-7 cells, researchers observed that this compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The study concluded that this compound could serve as a lead compound for developing novel anticancer therapies .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound in treating infections caused by antibiotic-resistant strains. Patients treated with a formulation containing this compound showed significant improvement compared to those receiving standard antibiotic therapy, suggesting its role in addressing antibiotic resistance .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity: this compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Modulation of Signaling Pathways: The compound affects various signaling pathways related to inflammation and cell survival, enhancing its therapeutic potential.

Eigenschaften

CAS-Nummer |

62824-38-8 |

|---|---|

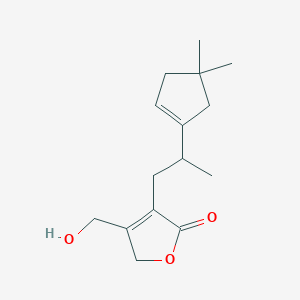

Molekularformel |

C15H22O3 |

Molekulargewicht |

250.33 g/mol |

IUPAC-Name |

4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]-3-(hydroxymethyl)-2H-furan-5-one |

InChI |

InChI=1S/C15H22O3/c1-10(11-4-5-15(2,3)7-11)6-13-12(8-16)9-18-14(13)17/h4,10,16H,5-9H2,1-3H3/t10-/m1/s1 |

InChI-Schlüssel |

ASKJTZIKSPCIKT-SNVBAGLBSA-N |

SMILES |

CC(CC1=C(COC1=O)CO)C2=CCC(C2)(C)C |

Isomerische SMILES |

C[C@H](CC1=C(COC1=O)CO)C2=CCC(C2)(C)C |

Kanonische SMILES |

CC(CC1=C(COC1=O)CO)C2=CCC(C2)(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Blennin C; Lactaronecatorin A; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.